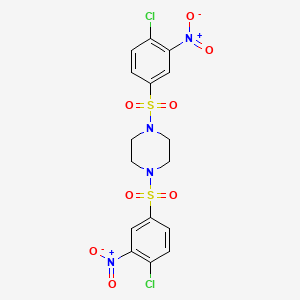

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This compound is characterized by the presence of two 4-chloro-3-nitrophenyl groups attached to a piperazine ring via sulfonyl linkages

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 1,4-Bis((4-chloro-3-aminophenyl)sulfonyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, although specific products depend on the oxidizing agent and conditions.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the potential of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine as an antimicrobial agent. It has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays indicated significant inhibition of mycobacterial activity with low cytotoxicity, making it a candidate for further development in anti-tuberculosis therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in steroid metabolism. For instance, it acts as an inhibitor of the Aldo-keto reductase family 1 member C3 (AKR1C3), which is crucial in the metabolism of steroid hormones. This inhibition can have implications for treating conditions related to hormone dysregulation, such as certain cancers and metabolic disorders .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound exhibits antimicrobial properties, it also maintains a favorable selectivity index, suggesting that it could be developed into a therapeutic agent with manageable side effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro and chloro groups may play a role in its biological activity by interacting with enzymes or receptors. Additionally, the sulfonyl linkages may contribute to its stability and reactivity in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

- 1,4-Bis(4-chloro-2-nitrophenyl)piperazine

- 1,4-Bis(4-nitrophenyl)piperazine

- 1,4-Bis(4-chlorophenyl)piperazine

Uniqueness

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is unique due to the presence of both nitro and chloro groups on the phenyl rings, as well as the sulfonyl linkages. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial properties . This compound features a unique structural arrangement with two sulfonyl groups attached to a piperazine ring, which enhances its biological activity and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C14H14Cl2N2O6S2, with a molecular weight of approximately 525.34 g/mol. The synthesis typically involves the reaction of piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride under controlled conditions to yield the desired product with high purity. The general reaction scheme can be summarized as follows:

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity , particularly against various pathogens, including mycobacteria. Studies suggest that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways, making them potential candidates for treating infections such as tuberculosis .

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Two sulfonyl groups | Antimicrobial | Bis-sulfonamide structure enhances potency |

| 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine | Single sulfonyl group | Moderate antimicrobial | Simpler structure may limit activity |

| Benzhydrylpiperazines | Varies widely | Antihistaminic, dopaminergic | Diverse pharmacological profiles |

The mechanism by which this compound exerts its biological effects involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, contributing to its antimicrobial efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including those related to this compound. For instance, research has shown that piperazine-containing compounds can act as potent inhibitors for various biological targets, including cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .

Example Study

A study investigating the structural activity relationship (SAR) of related compounds indicated that modifications to the piperazine ring could significantly alter their antimicrobial potency. The introduction of additional functional groups or variations in the sulfonamide structure enhanced the overall biological activity of these compounds .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic properties of this compound indicates that it is likely to be highly soluble in polar solvents, which may facilitate its absorption and distribution within biological systems. Toxicity assays have been conducted to evaluate the safety profile of this compound; preliminary results suggest low toxicity at effective doses .

Propiedades

IUPAC Name |

1,4-bis[(4-chloro-3-nitrophenyl)sulfonyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O8S2/c17-13-3-1-11(9-15(13)21(23)24)31(27,28)19-5-7-20(8-6-19)32(29,30)12-2-4-14(18)16(10-12)22(25)26/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNYDPAKTAGZGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.